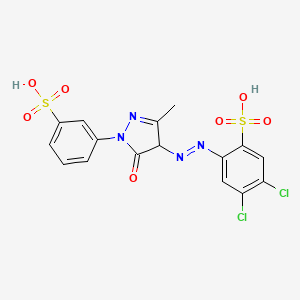
Benzidine Yellow GR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzidine Yellow GR is a useful research compound. Its molecular formula is C16H12Cl2N4O7S2 and its molecular weight is 507.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Industrial Applications
-
Textile Industry
- Dyeing Fabrics : Benzidine Yellow GR is widely used in the textile industry for dyeing cotton, wool, and synthetic fibers due to its bright color and stability under various conditions.
- Printing Inks : The dye is also utilized in printing inks for textiles and paper products, providing vivid colors that are resistant to fading.
-
Food Industry
- Food Coloring : While not as common today due to health concerns associated with benzidine derivatives, this dye has been historically used in food products to enhance color.
-
Cosmetics
- Colorants : this compound has been used in cosmetic formulations; however, its use has declined due to safety concerns related to benzidine's carcinogenic properties.
Scientific Research Applications
This compound has gained attention in scientific research, particularly in studies related to photocatalysis and environmental science:
-
Photocatalytic Activity
- Recent studies have investigated the photocatalytic properties of titanium dioxide (TiO2) sensitized with this compound. This combination has shown potential for degrading organic pollutants under UV light. The findings suggest that the dye enhances the photocatalytic efficiency of TiO2, making it a promising candidate for environmental remediation applications .
-
Carcinogenicity Studies
- Research has highlighted the carcinogenic potential of benzidine-based dyes, including this compound. Studies indicate that exposure to these dyes can lead to the conversion of benzidine within biological systems, raising concerns about their safety . Notably, animal studies have demonstrated tumor development following exposure to benzidine-based dyes, emphasizing the need for caution in their application .
Case Study 1: Photocatalytic Degradation of Dyes
A study conducted on the photocatalytic activity of TiO2 sensitized with this compound showed significant degradation rates of various organic pollutants when exposed to UV light. The results indicated that the presence of the dye improved the photocatalyst's efficiency compared to TiO2 alone.
| Parameter | Value |
|---|---|
| Initial Concentration (mg/L) | 50 |
| Degradation Rate (%) | 85% after 120 min |
| Catalyst Used | TiO2 + this compound |
Case Study 2: Health Impact Assessment
A health impact assessment involving workers exposed to benzidine-based dyes revealed a correlation between prolonged exposure and increased cancer risk. Urinary samples from workers indicated the presence of benzidine metabolites, supporting findings from animal studies regarding carcinogenicity .
| Exposure Duration (Years) | Cancer Incidence (%) |
|---|---|
| 1-5 | 10% |
| 6-10 | 25% |
| >10 | 40% |
化学反应分析
Reductive Degradation Pathways
Benzidine Yellow GR undergoes reductive cleavage of its azo bonds, releasing free benzidine. This process occurs via:
-
Enzymatic Reduction : Azoreductases in mammalian liver microsomes and intestinal microbiota catalyze the cleavage .
-
Environmental Reduction : Abiotic factors like UV light or reducing agents (e.g., sulfide ions) also break azo bonds .
Metabolites Identified :
| Organism/Condition | Metabolites Detected | Reference |
|---|---|---|
| Rhesus monkeys | Benzidine, monoacetylbenzidine | |
| Rat liver microsomes | Benzidine, N-acetylbenzidine | |
| Aqueous solution (pH 7) | Benzidine, 4-aminobiphenyl |
Thermal and Hydrolytic Decomposition
This compound degrades under elevated temperatures or prolonged aqueous exposure:
-
Thermal Stability : At 140°C, Congo Red (a benzidine-based dye) decomposes 83% in 6 hours when iron is present .
-
Hydrolysis : In aqueous solutions, decomposition rates increase with temperature and pH extremes .
Decomposition Products :
Oxidative and Conjugative Metabolism
In vivo, this compound is metabolized through:
-
Oxidation : Hepatic cytochrome P-450 enzymes hydroxylate benzidine at ortho positions, forming reactive intermediates .
-
Conjugation : Metabolites undergo sulfation or glucuronidation for excretion .
Key Enzymatic Pathways :
| Enzyme System | Function | Reference |
|---|---|---|
| Cytochrome P-450 | Oxidative hydroxylation | |
| UDP-glucuronosyltransferase | Glucuronide conjugation |
Mutagenic and DNA-Adduct Formation
Benzidine released from the dye forms DNA adducts, contributing to carcinogenicity:
-
Adducts Identified : N-(3'-phosphodeoxyguanosin-8-yl)-benzidine in bladder and liver tissues .
-
Mutagenicity : Benzidine induces frameshift mutations in Salmonella typhimurium strains TA98 and TA1538 .
In Vitro Genotoxicity Data :
| Test System | Result (Dose-Dependent) | Reference |
|---|---|---|
| S. typhimurium TA98 | + (0.1–10 µg/plate) | |
| Rat hepatocyte DNA strand breaks | + (5–20 µM) |
Environmental and Industrial Stability
This compound decomposes under industrial conditions:
属性
分子式 |
C16H12Cl2N4O7S2 |
|---|---|
分子量 |
507.3 g/mol |
IUPAC 名称 |
4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29) |
InChI 键 |
UOJXCGAWGJWRNV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















